molecular formula C3H11ClN2O2S B111049 3-Aminopropane-1-sulfonamide hydrochloride CAS No. 104458-33-5

3-Aminopropane-1-sulfonamide hydrochloride

Cat. No. B111049
M. Wt: 174.65 g/mol
InChI Key: NQJRBKKDZRPLFE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Aminopropane-1-sulfonamide derivatives has been explored through different methods. One approach involves the ring opening of 2-(bromomethyl)-1-sulfonylaziridines using sodium azide or potassium phenoxides in the presence of silica gel, leading to the formation of 1,3-heteroatom substituted 2-aminopropane derivatives . Another method includes the reaction of epoxy sulfonamide with sodium azide, followed by reduction to the corresponding amine, which has been applied to synthesize 3-Amino-N-aryl-2-hydroxypropane-1-sulfonamides . Additionally, novel sulfonamides have been synthesized from 5-aminosalicylic acid and substituted sulfonyl chlorides using an eco-friendly method, which also includes derivatives from 3-aminobenzoic acid and 4-aminophenol . A new synthesis route for 1,3-difunctionalized 2-aminopropane derivatives from N-sulfonylated aziridines has been described, where the reaction with substituted thiourea and arylthiol derivatives in the presence of MeONa in DMF at 35–40°C yields various sulfonamido compounds .

Molecular Structure Analysis

The molecular structure of 3-Aminopropane-1-sulfonamide derivatives is characterized by the presence of an amino group attached to the propane chain, which is further substituted with a sulfonyl group. The structure-activity relationship (SAR) has been studied by synthesizing similar sulfonamides with different substituents to understand the impact on biological activity . The molecular properties and bioactivity scores of these compounds have been predicted using computational tools like Molinspiration Cheminformatics software, indicating that certain derivatives are bioactive molecules with potential as protease and enzyme inhibitors .

Chemical Reactions Analysis

The chemical reactivity of 3-Aminopropane-1-sulfonamide derivatives is highlighted by their ability to undergo various reactions. For instance, the ring opening of aziridines leads to the formation of 1,3-dialkoxy-2-(tosylamino)propanes and 1,3-dialkylthio-2-(tosylamino)propanes, which can be further treated with sodium alkoxide or sodium alkylthiolate to yield functionalized sulfonamides . The synthesis of 3-nitropropan-1-amine and its derivatives demonstrates the versatility of these compounds in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Aminopropane-1-sulfonamide derivatives are influenced by their functional groups. These compounds have been characterized by their physical and spectral data, which is essential for confirming their structure and purity . The presence of different substituents on the sulfonamide pharmacophore affects their solubility, stability, and reactivity, which in turn influences their biological activities. The antibacterial and antioxidant properties of these compounds have been evaluated, with some showing significant activity compared to standard drugs .

Relevant Case Studies

The biological activities of 3-Aminopropane-1-sulfonamide derivatives have been explored in various case studies. For example, selected sulfonamides have been evaluated for their protective effect on acetic acid-induced ulcerative colitis in rats, showing reduced levels of colonic lipid peroxides and myeloperoxidase, while increasing glutathione content compared to disease control . Additionally, the antibacterial activity of these compounds has been tested, with certain derivatives exhibiting greater zones of inhibition against E. coli, S. aureus, and B. subtilis than standard drugs . Specific 3-Amino-2-hydroxy-N-(4-nitrophenyl)propane-1-sulfonamide derivatives have been identified as specific antagonists of GABA at the GABAB receptor, highlighting their potential as therapeutic agents .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Sulfonamides, including structures similar to 3-Aminopropane-1-sulfonamide hydrochloride, are pivotal in developing various drugs due to their broad bioactivity spectrum. These compounds have been found to exhibit antibacterial, anticancer, antiepileptic, and diuretic properties. Recent patents and research have focused on sulfonamide derivatives as carbonic anhydrase inhibitors (CAIs) for treating glaucoma, cancer, and metabolic disorders. Novel sulfonamide compounds are being explored for selective antiglaucoma drugs, antitumor agents, and diagnostic tools. The evolution of sulfonamides into drugs like apricoxib and pazopanib demonstrates significant antitumor activity, underlying the ongoing need for novel sulfonamides in medicinal applications (Carta, Scozzafava, & Supuran, 2012), (Gulcin & Taslimi, 2018).

Environmental Science

Sulfonamides have been extensively studied for their environmental impact, particularly regarding their persistence and the development of antibiotic resistance. Research indicates that sulfonamides, due to their widespread use, are commonly found in environmental samples, raising concerns about microbial resistance that could impact human health on a global scale. The biodegradation of sulfonamides, involving isolated bacteria with sulfonamide degradation capabilities, presents a promising approach for mitigating environmental contamination. However, challenges remain due to the complexity of microbial communities and environmental variables (Baran, Adamek, Ziemiańska, & Sobczak, 2011).

Analytical Chemistry

The detection and analysis of sulfonamides in environmental and biological samples are critical for monitoring their distribution and evaluating their ecological and health impacts. Capillary electrophoresis and electrochemical determination have emerged as valuable techniques for analyzing sulfonamides due to their sensitivity, selectivity, and efficiency. These methods are essential for quality control in pharmaceuticals, food safety, and environmental monitoring, facilitating the detection of sulfonamides at low concentrations and assessing their behavior in various matrices (Hoff & Kist, 2009), (Fu et al., 2020).

Safety And Hazards

The compound has been classified with the signal word “Warning”. It has hazard statements H302-H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-aminopropane-1-sulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H10N2O2S.ClH/c4-2-1-3-8(5,6)7;/h1-4H2,(H2,5,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQJRBKKDZRPLFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)CS(=O)(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Aminopropane-1-sulfonamide hydrochloride

CAS RN

104458-33-5
Record name 1-Propanesulfonamide, 3-amino-, hydrochloride (1:1)
Source CAS Common Chemistry
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Record name 3-aminopropane-1-sulfonamide hydrochloride
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